molecular formula C17H15ClN2O3S B2656373 N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251556-25-8

N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No. B2656373
CAS RN: 1251556-25-8
M. Wt: 362.83
InChI Key: VGMKCGAZZWFPDN-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C17H15ClN2O3S and its molecular weight is 362.83. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The compound exhibits intriguing antibacterial properties. Researchers have investigated its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. The in vitro antibacterial activity of this compound suggests its potential as a candidate for novel antimicrobial agents .

Thiazole Chemistry and Drug Development

The synthesis of this compound involves Hantzsch thiazole synthesis, a versatile method for creating thiazole derivatives. Thiazoles play a crucial role in drug discovery, with several drugs derived from this scaffold. Notable examples include:

Furthermore, thiazole-based compounds have shown promise in treating various conditions, including HIV infections, cancer, hypertension, schizophrenia, and allergies .

Chlorine Substituents and Biological Activity

The presence of chlorine in low molecular weight compounds significantly impacts their biological activity. By altering the electrophilicity of carbon in C-Cl bonds, chlorine can enhance or modify the compound’s effects. Notably, Nitazoxanide , an antimicrobial drug effective against H. pylori, demonstrates no cross-resistance to metronidazole. Additionally, Darbufelone , an anti-inflammatory drug, inhibits lung cancer cell growth .

Structural Insights

The molecule’s structure comprises a 3-nitrobenzamido unit, a 3-chloro-4-methylaniline moiety, and a phenyl ring. This arrangement provides valuable insights into its chemical properties and potential interactions .

Urease Inhibition

Exploring novel urease inhibitors, researchers synthesized a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids. These compounds exhibit diverse side chains and may hold promise in urease-related applications .

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-3-20-12-6-7-24-15(12)14(21)13(17(20)23)16(22)19-11-5-4-9(2)8-10(11)18/h4-8,21H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMKCGAZZWFPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)Cl)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

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